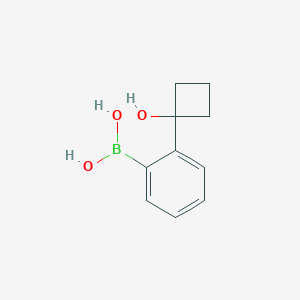
(2-(1-Hydroxycyclobutyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(1-Hydroxycyclobutyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique structural properties and reactivity This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxycyclobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-Hydroxycyclobutyl)phenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of a cyclobutene derivative with a borane reagent, followed by oxidation to yield the desired boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes to facilitate the hydroboration process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: (2-(1-Hydroxycyclobutyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(1-Hydroxycyclobutyl)phenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-(1-Hydroxycyclobutyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the hydroxycyclobutyl group, making it less sterically hindered and more reactive in certain contexts.
4-Formylphenylboronic acid: Contains a formyl group instead of a hydroxycyclobutyl group, leading to different reactivity and applications.
3-Fluorophenylboronic acid: The presence of a fluorine atom alters its electronic properties and reactivity compared to (2-(1-Hydroxycyclobutyl)phenyl)boronic acid.
Uniqueness: The unique combination of the hydroxycyclobutyl and boronic acid groups in this compound provides distinct steric and electronic properties, making it particularly useful in specific synthetic and biological applications. Its ability to form stable yet reversible covalent bonds with diols sets it apart from other boronic acids .
Eigenschaften
Molekularformel |
C10H13BO3 |
|---|---|
Molekulargewicht |
192.02 g/mol |
IUPAC-Name |
[2-(1-hydroxycyclobutyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO3/c12-10(6-3-7-10)8-4-1-2-5-9(8)11(13)14/h1-2,4-5,12-14H,3,6-7H2 |
InChI-Schlüssel |
AZYYFKDHFULQFT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1C2(CCC2)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)
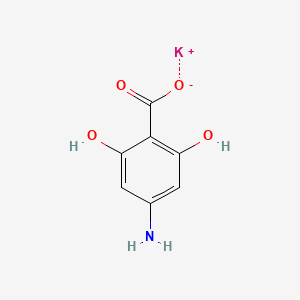
![{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride](/img/structure/B13542780.png)
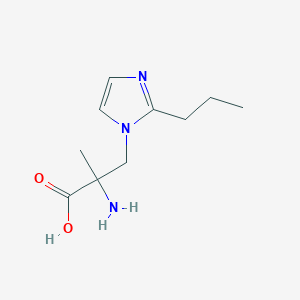

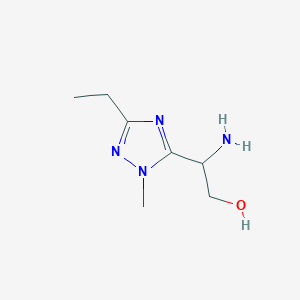
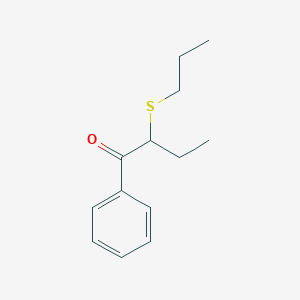

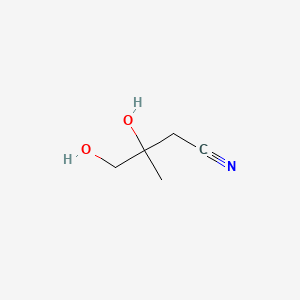

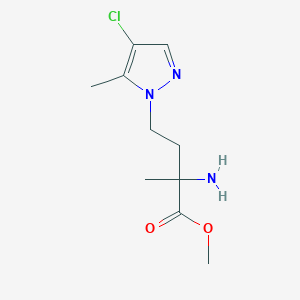
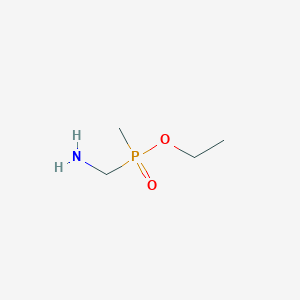
![6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13542813.png)
